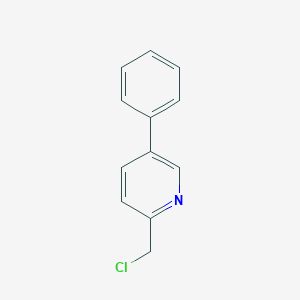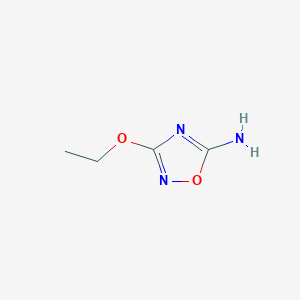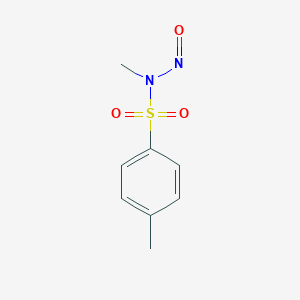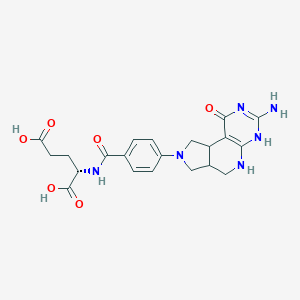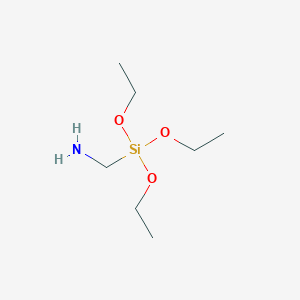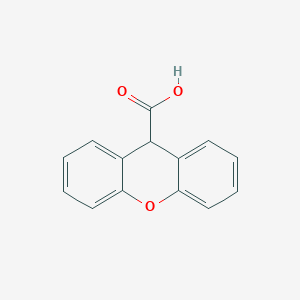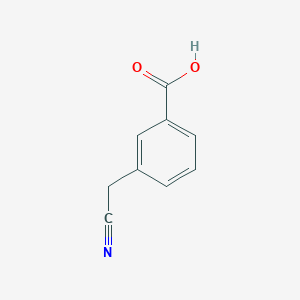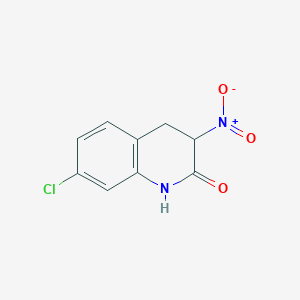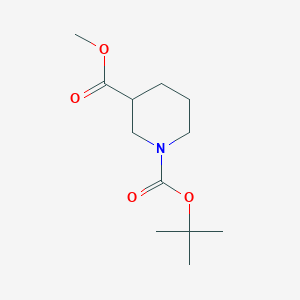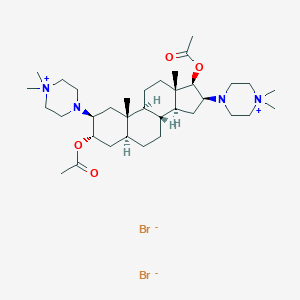![molecular formula C10H14O B120322 (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 156880-57-8](/img/structure/B120322.png)
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. The compound is also known as norbornadiene aldehyde and has the chemical formula C10H12O.2.1]heptane-2-carbaldehyde.
Wirkmechanismus
The mechanism of action of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is not well understood. However, studies have shown that the compound can undergo various chemical reactions, including Diels-Alder reactions, Michael additions, and cycloadditions, which make it a versatile compound for use in organic synthesis.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. However, studies have shown that the compound does not exhibit any significant toxicity or adverse effects on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde in lab experiments include its unique chemical structure, versatility, and potential applications in various fields of scientific research. However, the limitations of using the compound include its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects.
Zukünftige Richtungen
There are several future directions for research on (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde. These include exploring its potential applications in drug discovery, organic synthesis, and materials science. Further studies are also needed to elucidate the compound's mechanism of action and its biochemical and physiological effects on biological systems. Additionally, efforts should be made to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, (1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde is a unique bicyclic compound that has potential applications in various fields of scientific research. Its complex synthesis process, limited availability, and lack of information on its biochemical and physiological effects are some of the limitations of using the compound in lab experiments. However, further research on the compound's potential applications and mechanism of action could lead to the development of new drugs, materials, and synthetic methods.
Synthesemethoden
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde can be synthesized through a multi-step reaction process. The first step involves the reaction of norbornadiene with vinyl magnesium bromide in the presence of a catalyst to form the corresponding vinyl norbornene. The second step involves oxidation of the vinyl norbornene using a suitable oxidizing agent to form the desired aldehyde product.
Wissenschaftliche Forschungsanwendungen
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde has shown potential applications in various fields of scientific research. The compound has been used as a starting material for the synthesis of various biologically active molecules, including natural products and pharmaceuticals. It has also been used as a ligand in organometallic chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
156880-57-8 |
|---|---|
Produktname |
(1R,2S,3S,4S)-3-vinylbicyclo[2.2.1]heptane-2-carbaldehyde |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(1R,2S,3S,4S)-3-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-9-7-3-4-8(5-7)10(9)6-11/h2,6-10H,1,3-5H2/t7-,8+,9-,10-/m0/s1 |
InChI-Schlüssel |
JCKKBRXWDBWAEP-JXUBOQSCSA-N |
Isomerische SMILES |
C=C[C@H]1[C@H]2CC[C@H](C2)[C@@H]1C=O |
SMILES |
C=CC1C2CCC(C2)C1C=O |
Kanonische SMILES |
C=CC1C2CCC(C2)C1C=O |
Synonyme |
Bicyclo[2.2.1]heptane-2-carboxaldehyde, 3-ethenyl-, [1R-(2-exo,3-endo)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



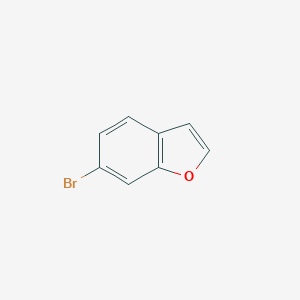
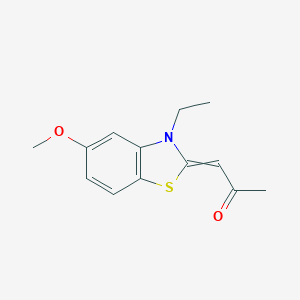
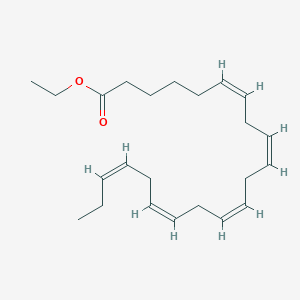
![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)
